molecular formula C16H15F2NO3 B283357 N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B283357
M. Wt: 307.29 g/mol
InChI Key: JAZOLBKBGZGFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide, also known as DFP-10825, is a small molecule drug that has been studied extensively for its potential therapeutic uses. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide has been found to have a variety of biochemical and physiological effects, including reducing inflammation and pain, inhibiting tumor growth, and reducing oxidative stress. In animal models, N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.

Future Directions

There are several potential future directions for research on N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide. One area of interest is its potential as a treatment for neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Another area of interest is its potential as a treatment for cancer, as preclinical studies have shown that it may inhibit tumor growth. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide and its potential uses in other disease states.

Synthesis Methods

The synthesis method for N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide involves several steps, including the reaction of 2-(3-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-difluoromethoxybenzoic acid to form the final product.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide has been studied for a variety of potential therapeutic uses, including as an anti-inflammatory agent, as a treatment for neuropathic pain, and as a potential treatment for cancer. In preclinical studies, N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.

properties

Molecular Formula

C16H15F2NO3

Molecular Weight

307.29 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C16H15F2NO3/c1-11-5-4-6-12(9-11)21-10-15(20)19-13-7-2-3-8-14(13)22-16(17)18/h2-9,16H,10H2,1H3,(H,19,20)

InChI Key

JAZOLBKBGZGFBG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2OC(F)F

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2OC(F)F

Origin of Product

United States

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